1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane
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Overview
Description
1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane is a chemical compound that features a unique structure combining an isoxazole ring, a thiophene ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkynes or alkenes.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Formation of the Azepane Ring: The azepane ring can be synthesized through a ring-closing reaction involving a suitable diamine and a dihalide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents; electrophiles such as alkyl halides in non-polar solvents.
Major Products
Scientific Research Applications
1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane involves its interaction with specific molecular targets and pathways. The isoxazole and thiophene rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N6O2S/c1-11-4-2-3-5-13(11)19-25-17(31-28-19)10-32-21-26-18-14(9-24-27-18)20(30)29(21)12-6-7-15(22)16(23)8-12/h2-9H,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQDDIKTULBXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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